REACTION_CXSMILES
|
[Mg].[CH3:2]I.[CH:4]12[CH2:10][CH:7]([CH2:8][CH2:9]1)[CH2:6][C:5]2=[O:11].[Cl-].[NH4+]>C(OCC)C>[CH3:2][C:5]1([OH:11])[CH2:6][CH:7]2[CH2:10][CH:4]1[CH2:9][CH2:8]2 |f:3.4|
|
Name
|
|
Quantity
|
96 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
553 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
225 g
|
Type
|
reactant
|
Smiles
|
C12C(CC(CC1)C2)=O
|
Name
|
saturated aqueous solution
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
at room temperature and the resulting mixture was stirred at room temperature over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic phase was collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After evaporation of the ether
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2CCC(C1)C2)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |